molecular formula C7H15NO B1322031 3,3-Dimethylpiperidin-4-ol CAS No. 373603-88-4

3,3-Dimethylpiperidin-4-ol

Cat. No. B1322031
M. Wt: 129.2 g/mol
InChI Key: ZCCBPOMEIUZJMR-UHFFFAOYSA-N
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Description

The compound 3,3-Dimethylpiperidin-4-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their biological activities and are often used in pharmaceutical research and development. The papers provided discuss various derivatives of piperidine and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of piperidine derivatives is a key area of interest in medicinal chemistry. For instance, the synthesis of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective D4 dopaminergic ligand, was achieved, highlighting the importance of stereochemistry in the biological activity of these compounds . Similarly, the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their ester derivatives was described, with the configurations and preferred conformations determined using spectroscopic methods .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological function. The crystal and molecular structure of 4,4'-dimethyl-3,3'-dinitro-2,2'-hydrazobipyridine was determined using X-ray diffraction and DFT analysis, revealing intramolecular hydrogen bonds and intermolecular interactions that stabilize the structure . Conformational studies of 1,3-dimethylpiperidin-4-ols and related compounds were also conducted, providing insights into the preferred conformations of these molecules .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that can modify their structure and enhance their biological activity. For example, the unusual formation of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one and its thiosemicarbazide derivative was reported, with these compounds showing significant antimicrobial activity . This demonstrates the potential of piperidine derivatives to be modified into therapeutically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The conformational equilibria in N,3- and N,4-dimethylpiperidine were studied, providing estimates of the free energy differences for the C-methyl group in these compounds . Additionally, the molecular structures of three N-aryl-substituted 3-hydroxypyridin-4-ones were determined, showing hydrogen-bonded dimeric pairs that could affect their physical properties and reactivity .

Scientific Research Applications

Synthesis and Stereochemistry

The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, including their derived esters, have been studied extensively. These studies focus on the configurations and preferred conformations based on p.m.r. characteristics, contributing to the understanding of the structural properties of similar compounds like 3,3-Dimethylpiperidin-4-ol (Casy & Jeffery, 1972).

Conformational Equilibria

Research on N,3- and N,4-dimethylpiperidine offers insights into the conformational equilibrium of 3,3-Dimethylpiperidin-4-ol. The studies estimate the free energy difference for the C-methyl group in these compounds, providing a deeper understanding of their conformational behavior (Robinson, 1975).

Binding Assays

A series of 3,3-dimethylpiperidine derivatives was prepared for radioligand binding assays, targeting σ(1) and σ(2) receptors. The compounds, mostly bearing heterocyclic rings or bicyclic nuclei, demonstrate varied affinities for these receptors, which is crucial for understanding the pharmacological properties of 3,3-Dimethylpiperidin-4-ol (Ferorelli et al., 2011).

Thermochemistry Studies

The thermochemistry of methylpiperidines, including dimethylpiperidine derivatives, has been studied to understand the influence of methyl groups on the stability and conformational behavior of the piperidine ring. This research is crucial for predicting the physical properties and reactivity of compounds like 3,3-Dimethylpiperidin-4-ol (Silva et al., 2006).

Rates of Conformational Change

Studies on 3,3-dimethylpiperidine have provided insights into the rates of conformational changes and solvent effects on its conformation. Understanding these dynamics is essential for predicting the reactivity and interactions of 3,3-Dimethylpiperidin-4-ol in different environments (Hyun & So, 1997).

Polymer Synthesis

3,3-Dimethylpiperidin-4-ol derivatives have been used in the synthesis of poly(β-aminoesters), which are significant in the field of biodegradable polymers and drug delivery systems. These studies explore the potential of such compounds in creating novel materials with specific degradation properties (Lynn & Langer, 2000).

Novel Compounds Synthesis

Research includes the synthesis of novel compounds like 4-cyano-4-dimethylamino-1,3-dimethylpiperidines and their reaction with nucleophilic reagents. Such studies contribute to the development of new chemical entities with potential applications in various fields (Unkovskii et al., 1973).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, maintaining good ventilation during use and storage, and preventing inhalation of gas, mist, steam, and spray .

Future Directions

While the future directions for this compound are not explicitly mentioned in the search results, its potential applications in the synthesis of pesticides, medicines, and dyes, as well as its anti-inflammatory, antibacterial, and antioxidant properties, suggest that it could be further explored in these areas .

properties

IUPAC Name

3,3-dimethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCBPOMEIUZJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620992
Record name 3,3-Dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpiperidin-4-ol

CAS RN

373603-88-4
Record name 3,3-Dimethyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373603-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-3,3-dimethyl-4-hydroxypiperidine (5.0 g, 22.0 mmole) and 20% palladium hydroxide (1.5 g) in methanol (100 ml) was stirred at 50-55° C. in hydrogen atmosphere (1 atm.) for 20 hr. Catalyst was filtered off, washed with methanol, filtrate was concentrated to dryness to give 3,3-dimethyl-4-hydroxypiperidine as oil. Yield 2.9 g (94%), C7H15NO, m/z 130 (M+1), PMR (CDCl3): 0.83 (3H, s, CH3), 1.13 (3H, s, CH3), 1.29 (1H, m, H5), 1.45-1.9 (2H, m, H5& H6), 2.4 (1H, d, H2, j=12 Hz), 2.68 (1H, d, H2, j=12 Hz), 3.08 (1H, m, H6), 3.4 (1H, dd, H4, j=6 Hz & 12 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Pusalkar, M Plesescu, M Milton… - Drug Metabolism …, 2016 - ingentaconnect.com
MLN3897 is a small molecule antagonist of the CC chemokine receptor-1. Since preclinical studies showed that the molecule was metabolized into two halves, the metabolism, …
Number of citations: 3 www.ingentaconnect.com
G Jose, THS Kumara, HBV Sowmya, D Sriram… - European Journal of …, 2017 - Elsevier
In this report, we describe the synthesis and biological evaluation of a new series of pyrrolo[3,2-c]pyridine Mannich bases (7a-v). The Mannich bases were obtained in good yields by …
Number of citations: 28 www.sciencedirect.com
EA Jurica, X Wu, KN Williams, LE Haque… - Bioorganic & Medicinal …, 2023 - Elsevier
GPR40 AgoPAMs are highly effective antidiabetic agents that have a dual mechanism of action, stimulating both glucose-dependent insulin and GLP-1 secretion. The early lipophilic, …
Number of citations: 3 www.sciencedirect.com
DS Gardner, JB Santella III, JV Duncia… - Bioorganic & medicinal …, 2013 - Elsevier
A series of compounds which exhibited good human CCR1 binding and functional potency was modified resulting in the discovery of a novel series of high affinity, functionally potent …
Number of citations: 17 www.sciencedirect.com
G Jose, THS Kumara, G Nagendrappa… - Journal of Molecular …, 2015 - Elsevier
New antibacterial agents, pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized. The structural considerations of the designed molecules were further supported by the …
Number of citations: 11 www.sciencedirect.com
JB Santella III, DS Gardner, JV Duncia… - Journal of medicinal …, 2014 - ACS Publications
High-affinity, functionally potent, urea-based antagonists of CCR1 have been discovered. Modulation of PXR transactivation has revealed the selective and orally bioavailable CCR1 …
Number of citations: 42 pubs.acs.org

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